molecular formula C6H7NO2 B1502620 3-(1,2-Propadienyl)-2-oxazolidinone CAS No. 250728-91-7

3-(1,2-Propadienyl)-2-oxazolidinone

Cat. No.: B1502620
CAS No.: 250728-91-7
M. Wt: 125.13 g/mol
InChI Key: CZSZJMQGRCDCLT-UHFFFAOYSA-N
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Description

The compound seems to contain a propadienyl group and an oxazolidinone group. Propadienyl group, also known as an allene group, consists of a carbon atom connected to two adjacent carbon atoms via double bonds . Oxazolidinone is a five-membered ring compound containing an oxygen, a nitrogen, and three carbon atoms .


Molecular Structure Analysis

The molecular structure of a compound with a propadienyl group would include a carbon atom double-bonded to two other carbon atoms . An oxazolidinone group would have a five-membered ring structure with an oxygen, a nitrogen, and three carbon atoms .


Chemical Reactions Analysis

Allenyl aryl ethers, which are similar to propadienyl compounds, have been found to undergo site-selective and regioselective Diels–Alder reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For instance, a compound with a propadienyl group might have a boiling point of 73 °C and a density of 0.9070 g/cm3 .

Scientific Research Applications

Chemical Reagent Applications

3-(1,2-Propadienyl)-2-oxazolidinone is used as a reagent in various chemical syntheses. Lu and Hsung (2009) describe its usage in preparing different types of oxazolidinones, which are oils at room temperature, stable under both silica gel or basic alumina column chromatography, and do not polymerize even at temperatures above 80°C. These oxazolidinones can be stored for months without significant decomposition in an anhydrous environment at 4 °C (Lu & Hsung, 2009).

Synthesis of Chiral Allenamides

Xiong et al. (2005) detailed the practical synthesis of novel chiral allenamides, including (R)-4-Phenyl-3-(1,2-propadienyl)oxazolidin-2-one, demonstrating its significance in stereoselective synthesis and cycloaddition reactions, which are pivotal in pharmaceutical and synthetic organic chemistry (Xiong et al., 2005).

Antibacterial Applications

Brickner et al. (1996) discuss the synthesis of U-100592 and U-100766, two oxazolidinone antibacterial agents designed for the potential treatment of multidrug-resistant gram-positive bacterial infections. The oxazolidinones exhibit potent in vitro activity and represent a new class of synthetic antibacterial agents with a unique mechanism of action (Brickner et al., 1996).

Novel Antibacterial Agents with Reduced Side Effects

Reck et al. (2005) identified 4-substituted 1,2,3-triazoles as novel oxazolidinone antibacterial agents with reduced activity against monoamine oxidase A, improving the safety profile of these agents (Reck et al., 2005).

Applications in Synthetic Organic Chemistry

The paper by Zappia et al. (2007) addresses the use of the 1,3-oxazolidin-2-one nucleus, including this compound, in synthetic organic chemistry. The oxazolidinone ring is a popular heterocycle framework, particularly in the synthesis of chiral auxiliaries and as protective groups for the 1,2-aminoalcohol system (Zappia et al., 2007).

Agricultural Applications

Sternberg et al. (2001) discuss the discovery and optimization of Famoxadone, a new agricultural fungicide, which belongs to the class of oxazolidinone fungicides. These compounds demonstrate excellent control of plant pathogens and are essential in the agricultural industry (Sternberg et al., 2001).

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. It’s important to refer to the Safety Data Sheet (SDS) of the specific compound for accurate information .

Properties

InChI

InChI=1S/C6H7NO2/c1-2-3-7-4-5-9-6(7)8/h3H,1,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZSZJMQGRCDCLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C=CN1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10666055
Record name 3-Propadienyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10666055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

250728-91-7
Record name 3-Propadienyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10666055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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